N-(3-{[2-(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide
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Overview
Description
N-(3-{[2-(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide is a synthetic organic compound that belongs to the class of phenoxyacetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[2-(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromo-4,6-dimethylphenol with an appropriate acylating agent to form the corresponding phenoxyacetyl derivative. This intermediate is then reacted with 3-aminophenyl-2-furancarboxamide under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[2-(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions, often involving reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
N-(3-{[2-(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-{[2-(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes, which are modulated by the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
- N-[3-[[2-(2-bromo-4,6-dimethylphenoxy)-1-oxoethyl]amino]phenyl]propanamide
- N-[3-[[2-(2-bromo-4,6-dimethylphenoxy)-1-oxoethyl]amino]phenyl]benzoate
Uniqueness
N-(3-{[2-(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide is unique due to the presence of the furan ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in research and industry.
Properties
Molecular Formula |
C21H19BrN2O4 |
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Molecular Weight |
443.3 g/mol |
IUPAC Name |
N-[3-[[2-(2-bromo-4,6-dimethylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H19BrN2O4/c1-13-9-14(2)20(17(22)10-13)28-12-19(25)23-15-5-3-6-16(11-15)24-21(26)18-7-4-8-27-18/h3-11H,12H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
JUCUPCWNKKCUDA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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